Ortho-Amino Substitution Provides a Unique Structural Handle Compared to Unsubstituted Boronic Acids
In contrast to unsubstituted phenylboronic acid or 4-(isopropoxycarbonyl)phenylboronic acid (CAS: 342002-82-8), 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl contains an ortho-amino group . This functional group is a critical differentiator, serving as a site for further derivatization (e.g., amide bond formation, diazotization) that is absent in non-amino analogs . While direct kinetic data comparing their performance in Suzuki coupling is unavailable, the presence of a strongly electron-donating ortho-amino group is well-established to affect the electronic properties of the aryl ring, potentially accelerating the rate-determining transmetalation step in palladium-catalyzed cross-couplings [1].
| Evidence Dimension | Presence of a functionalizable amino group |
|---|---|
| Target Compound Data | Contains a free ortho-NH2 group (molecular formula C10H15BClNO4) |
| Comparator Or Baseline | 4-(Isopropoxycarbonyl)phenylboronic acid (CAS: 342002-82-8) has no amino group (molecular formula C10H13BO4) [2] |
| Quantified Difference | Presence of amino group vs. absence |
| Conditions | Structural comparison based on molecular formulas and identifiers |
Why This Matters
The ortho-amino group provides a necessary synthetic handle for creating more complex, biologically active molecules, making this compound a non-interchangeable starting material for specific drug discovery programs.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457-2483. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2734703, 4-(Isopropoxycarbonyl)benzeneboronic acid. View Source
